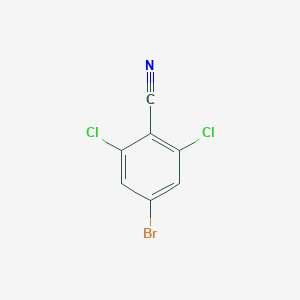

4-Bromo-2,6-dichlorobenzonitrile

描述

Significance of Halogenated Benzonitriles in Chemical Research

The introduction of halogen atoms onto the benzonitrile (B105546) framework gives rise to halogenated benzonitriles, a subclass with enhanced significance in chemical research. Halogens, such as chlorine, bromine, and iodine, are highly electronegative and exert strong inductive and mesomeric effects, profoundly influencing the electron distribution within the aromatic ring. This electronic perturbation can activate or deactivate the ring towards certain reactions, and direct incoming electrophiles or nucleophiles to specific positions.

The presence of halogens also provides synthetic handles for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming methodologies are cornerstones of modern synthetic chemistry, enabling the construction of complex molecular architectures from simpler halogenated precursors. Consequently, halogenated benzonitriles are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For instance, the nitrile functional group is a key substituent in many pharmaceuticals, and axially chiral benzonitriles are prevalent in bioactive molecules. acs.org

Academic and Industrial Relevance of 4-Bromo-2,6-dichlorobenzonitrile within Contemporary Synthetic Paradigms

Within the family of halogenated benzonitriles, this compound stands out as a compound of particular academic and industrial interest. Its unique substitution pattern, featuring a bromine atom at the para-position and two chlorine atoms flanking the nitrile group, imparts a distinct reactivity profile. This tri-halogenated benzonitrile is a solid at room temperature and serves as a crucial intermediate in the synthesis of more complex organic molecules. cymitquimica.com

The presence of three halogen atoms offers multiple sites for selective chemical modification. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective cross-coupling reactions, providing a strategic advantage in the assembly of intricate molecular frameworks. This controlled reactivity makes this compound a valuable tool for creating a diverse range of derivatives.

From an industrial perspective, this compound is a key starting material for the production of various commercial products. Its applications span the synthesis of pharmaceuticals and agrochemicals, where the specific arrangement of its functional groups is integral to the desired biological activity of the final product. cymitquimica.com The herbicide 2,6-dichlorobenzonitrile (B3417380) (DCBN), a related compound, is known for its tissue-specific toxicity, which is dependent on cytochrome P450 metabolism. nih.gov This highlights the importance of the dichlorinated benzonitrile scaffold in designing biologically active agents.

Below are some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₂BrCl₂N |

| Molecular Weight | 250.91 g/mol |

| Physical Form | Yellow to Brown Solid |

| CAS Number | 99835-27-5 |

Data sourced from multiple references. cymitquimica.comsigmaaldrich.com

The compound's molecular structure has been confirmed through techniques such as single-crystal X-ray diffraction. researchgate.net Research into its crystal packing has revealed interesting intermolecular interactions, such as short distances between the nitrogen and bromine atoms of adjacent molecules, which can influence its solid-state properties. researchgate.net

Detailed research findings have demonstrated the utility of this compound in various chemical transformations. It can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups. Furthermore, it can be subjected to oxidation and reduction reactions to generate different derivatives, expanding its synthetic utility.

The table below summarizes some of the key identifiers for this compound:

| Identifier | Type |

| This compound | IUPAC Name |

| 1S/C7H2BrCl2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | InChI Code |

| NKWBLKGGKNHCSU-UHFFFAOYSA-N | InChI Key |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2,6-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWBLKGGKNHCSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C#N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543189 | |

| Record name | 4-Bromo-2,6-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99835-27-5 | |

| Record name | 4-Bromo-2,6-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-dichlorobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6393BH22T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Bromo 2,6 Dichlorobenzonitrile and Its Derivatives

Regioselective Bromination Strategies for Dichlorobenzonitrile Precursors

The introduction of a bromine atom at a specific position on an aromatic ring, known as regioselective bromination, is a critical step in the synthesis of 4-Bromo-2,6-dichlorobenzonitrile. nih.govnih.gov The precursor, 2,6-dichlorobenzonitrile (B3417380), has two deactivating chloro groups and a deactivating, meta-directing cyano group. The challenge lies in efficiently directing the electrophilic bromine to the C-4 position, which is para to one of the chlorine atoms.

The choice of brominating agent and catalyst is paramount for achieving high regioselectivity and yield. While molecular bromine (Br₂) is a traditional reagent, modern synthesis often employs more manageable and selective N-bromo compounds. acsgcipr.org Reagents such as N-Bromosuccinimide (NBS) and Dibromoisocyanuric acid (DBI) are frequently used. tcichemicals.comnsf.gov DBI, in particular, has demonstrated superior brominating ability compared to NBS in certain applications, capable of brominating deactivated rings in significantly shorter reaction times. tcichemicals.com

The reactivity of these reagents is often enhanced through the use of catalysts. Strong acids, such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA), can activate the brominating agent, increasing its electrophilicity. organic-chemistry.org Lewis acids like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are also classic catalysts for aromatic halogenation. wikipedia.org Recent research has explored novel systems, including the use of Lewis basic additives like mandelic acid, which can interact with NBS via halogen bonding to increase the electropositive character of the bromine atom, thereby enhancing its reactivity under mild, aqueous conditions. organic-chemistry.org

| Reagent/System | Typical Catalyst/Activator | Key Characteristics | Reference |

|---|---|---|---|

| Molecular Bromine (Br₂) | FeBr₃, AlCl₃ | Highly reactive, can lead to polybromination if not controlled. | acsgcipr.orgwikipedia.org |

| N-Bromosuccinimide (NBS) | H₂SO₄, Silica Gel, Mandelic Acid | Solid, easier to handle than Br₂; selectivity can be tuned with catalysts. | nih.govnsf.govorganic-chemistry.org |

| Dibromoisocyanuric acid (DBI) | H₂SO₄ | Highly effective and mild reagent, often superior to NBS for deactivated rings. | tcichemicals.com |

| 1,2-Dipyridiniumditribromide-ethane (DPTBE) | None (Solvent-free grinding) | Stable, crystalline solid; acts as a safe source of bromine, recyclable. | nih.gov |

| Ammonium Bromide (NH₄Br) | Oxone® | Acts as a bromine source with an oxidant, avoiding direct use of Br₂. | semanticscholar.org |

The bromination of 2,6-dichlorobenzonitrile proceeds via an electrophilic aromatic substitution (SEAr) mechanism. wikipedia.org This process occurs in three main steps:

Generation of the Electrophile : The reaction begins with the formation of a potent electrophile, typically a bromonium ion (Br⁺) or a polarized bromine-containing complex. When using Br₂ with a Lewis acid catalyst like FeBr₃, the catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine species. byjus.com

Formation of the Sigma Complex (Arenium Ion) : The π-electron system of the dichlorobenzonitrile ring acts as a nucleophile, attacking the electrophilic bromine. masterorganicchemistry.comlumenlearning.com This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity, forming a positively charged carbocation intermediate known as an arenium ion or sigma complex. lumenlearning.comlibretexts.org This intermediate is stabilized by resonance, with the positive charge delocalized across the ring. The directing effects of the existing substituents determine the position of attack. The two ortho, para-directing chloro groups and the meta-directing cyano group collectively favor the substitution at the C-4 position.

Restoration of Aromaticity : In the final, fast step, a weak base (such as Br⁻ or the solvent) removes a proton (H⁺) from the sp³-hybridized carbon atom where the bromine has attached. byjus.com This reforms the carbon-carbon double bond, restores the aromaticity of the ring, and yields the final product, this compound. masterorganicchemistry.comlumenlearning.com

The outcome of the bromination reaction is highly sensitive to the conditions employed. Factors such as solvent, temperature, and reaction time must be carefully optimized to maximize the yield of the desired 4-bromo isomer and minimize the formation of unwanted byproducts.

The choice of solvent is critical. While traditional halogenated solvents are effective, recent studies have shown that solvents like hexafluoroisopropanol can enable mild and highly regioselective halogenations. organic-chemistry.org The use of strong acids like trifluoroacetic acid as a solvent can activate the brominating reagent while also preventing polybromination, which can be an issue with highly reactive systems. organic-chemistry.org Temperature control is essential to manage the reaction rate; higher temperatures can increase reaction speed but may also lead to a decrease in selectivity and the formation of impurities.

| Parameter | Condition | Effect on Regioselectivity and Yield | Reference |

|---|---|---|---|

| Solvent | Halogenated Solvents (e.g., CH₂Cl₂) | Commonly used, good solubility for reagents, but can pose environmental concerns. | orgsyn.org |

| Acidic Solvents (e.g., TFA, H₂SO₄) | Can act as both solvent and catalyst, enhancing reagent electrophilicity and preventing side reactions like polybromination. | organic-chemistry.org | |

| Temperature | Low Temperature (e.g., 0-25 °C) | Favors higher regioselectivity by slowing down competing side reactions. | organic-chemistry.org |

| Elevated Temperature | Increases reaction rate but may reduce selectivity and lead to byproduct formation. | tcichemicals.com | |

| Reaction Time | Optimized Duration | Ensures complete conversion of the starting material without allowing for subsequent reactions or degradation of the product. | researchgate.net |

Novel Approaches for the Preparation of this compound

Advances in synthetic chemistry have led to the development of new methods for preparing this compound that are more environmentally friendly, scalable, and cost-effective.

"Green chemistry" principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this involves replacing hazardous reagents and solvents. For instance, using ammonium bromide with an oxidant like Oxone® provides an in-situ source of electrophilic bromine, avoiding the handling and transport of liquid bromine. semanticscholar.org Similarly, the development of recyclable reagents, such as 1,2-Dipyridiniumditribromide-ethane (DPTBE), which can be used in solvent-free conditions, offers a significant environmental advantage. nih.gov The spent reagent can be recovered, regenerated, and reused, minimizing waste. nih.gov Patent literature for related compounds also highlights a trend towards avoiding highly toxic materials like potassium cyanide and corrosive acids wherever possible. patsnap.com

Development of Scalable and Cost-Effective Manufacturing Processes

Hundred-Gram Scale Synthetic Demonstrations

The large-scale synthesis of this compound is critical for its application as an intermediate in the pharmaceutical and agrochemical industries. A common and scalable route involves a two-step process starting from the corresponding aniline (B41778), 4-bromo-2,6-dichloroaniline. This precursor is first synthesized and then converted to the target benzonitrile (B105546) via a Sandmeyer reaction.

The synthesis of 4-bromo-2,6-dichloroaniline can be achieved through the direct halogenation of 2,6-dichloroaniline. The process involves treating 2,6-dichloroaniline with a brominating agent in a suitable solvent system. For industrial-scale production, controlling the reaction conditions is crucial to ensure high yield and regioselectivity, minimizing the formation of over-halogenated byproducts.

Once the 4-bromo-2,6-dichloroaniline precursor is obtained and purified, it is converted to the target nitrile through the Sandmeyer reaction. organic-chemistry.orgwikipedia.org This classic transformation involves the diazotization of the primary aromatic amine followed by treatment with a copper(I) cyanide salt. organic-chemistry.orglibretexts.org

Step 1: Diazotization The aniline is dissolved in a strong mineral acid (e.g., HCl or H₂SO₄) and cooled to a low temperature (typically 0–5 °C). An aqueous solution of sodium nitrite is then added slowly to form the corresponding diazonium salt. Maintaining the low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Cyanation The cold diazonium salt solution is then added to a solution of copper(I) cyanide. This results in the displacement of the diazonium group (N₂) by a cyanide group, forming this compound. wikipedia.orglibretexts.org The reaction is often vigorous, with the evolution of nitrogen gas. This method is highly effective and widely used for introducing a nitrile functional group onto an aromatic ring. organic-chemistry.org

| Reaction Step | Starting Material | Key Reagents | Typical Conditions | Product |

| Diazotization | 4-Bromo-2,6-dichloroaniline | NaNO₂, HCl (aq) | 0–5 °C | 4-Bromo-2,6-dichlorobenzenediazonium chloride |

| Cyanation | Diazonium Salt Intermediate | CuCN | 0–20 °C | This compound |

Elimination of Chromatographic Purification Methodologies

For large-scale industrial synthesis, purification methods must be efficient, cost-effective, and scalable. Column chromatography, while a powerful tool in laboratory-scale synthesis, is often impractical and expensive at the hundred-gram or kilogram scale. Therefore, methodologies that eliminate the need for chromatography are highly desirable.

In the synthesis of this compound, non-chromatographic purification techniques are employed. After the Sandmeyer reaction is complete, the crude product is typically isolated through an extractive workup. The reaction mixture is often neutralized and extracted with a water-immiscible organic solvent. The organic layers are then combined, washed with brine to remove inorganic impurities, and dried.

The primary method for purification of the final compound is recrystallization. The crude solid obtained after solvent removal can be dissolved in a hot solvent or solvent mixture, and then allowed to cool slowly. As the solution cools, the solubility of the product decreases, leading to the formation of high-purity crystals, while impurities remain in the mother liquor. A patent for the preparation of a related compound, 4-bromo-2,6-difluorobenzonitrile, describes a final purification step involving suction filtration of the crystallized product followed by washing the filter cake with water until neutral. researchgate.net Similar procedures involving crystallization from solvents like heptane or ethanol-water mixtures can yield this compound with high purity (>99%) suitable for subsequent chemical transformations.

Table of Purification Steps:

| Step | Procedure | Purpose |

|---|---|---|

| 1. Extraction | The crude reaction mixture is partitioned between an organic solvent and water/brine. | To separate the organic product from water-soluble reagents and salts. |

| 2. Solvent Removal | The organic solvent is removed under reduced pressure. | To isolate the crude solid product. |

| 3. Recrystallization | The crude solid is dissolved in a minimal amount of a hot solvent and allowed to cool. | To form high-purity crystals of the desired compound, leaving impurities in the solution. |

Chemical Transformations and Derivatization of this compound

The chemical structure of this compound, featuring three halogen atoms and a strongly electron-withdrawing nitrile group, provides a versatile platform for a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The benzonitrile ring is rendered electron-deficient by the powerful inductive and resonance effects of the nitrile group. This electronic feature activates the ring towards nucleophilic attack, particularly at the carbon atoms bearing the halogen substituents (positions 2, 4, and 6). These positions are ortho and para to the electron-withdrawing nitrile group, which is a prerequisite for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction.

This compound serves as a valuable building block for the synthesis of complex heterocyclic structures, such as quinazolines and quinazolinones, which are privileged scaffolds in medicinal chemistry. nih.govresearchgate.net A common strategy involves an initial SNAr reaction to introduce a side chain containing a reactive functional group, followed by an intramolecular cyclization.

For instance, a 2-aminobenzonitrile derivative can be a precursor to quinazolinones. While this compound itself is not a 2-aminobenzonitrile, it can be transformed into a substrate suitable for such cyclizations. An SNAr reaction with a nucleophile, such as an amine, could displace one of the halogens. If the introduced amine contains another nucleophilic site, subsequent intramolecular reaction can lead to the formation of a new ring fused to the benzonitrile core. The synthesis of various quinazoline derivatives often starts from appropriately substituted anthranilic acids or 2-aminobenzonitriles, which can be accessed through the functionalization of precursors like this compound. organic-chemistry.orgnih.gov

Regiochemical control is a central challenge in the functionalization of polyhalogenated aromatic compounds. In this compound, the three halogen atoms exhibit different reactivities towards nucleophiles. The outcome of an SNAr reaction depends on several factors:

Leaving Group Ability: Bromide is generally a better leaving group than chloride.

Electronic Activation: All three positions (C2, C4, C6) are electronically activated by the C1 nitrile group.

Steric Hindrance: The chlorine atoms at C2 and C6 are sterically hindered by the adjacent nitrile group.

This differential reactivity can be exploited to achieve regioselective substitution. It is plausible that substitution occurs preferentially at the C4 position due to the superior leaving group ability of bromide and potentially less steric hindrance compared to the ortho positions.

In the context of intramolecular cyclization, this regioselectivity is paramount. If a bifunctional nucleophile (e.g., H₂N-R-OH) is used, the initial SNAr reaction will dictate the structure of the intermediate. If the amine attacks the C4 position, displacing the bromide, the resulting intermediate will have the -NH-R-OH side chain at C4. A subsequent intramolecular cyclization would then involve the hydroxyl group attacking one of the ortho chlorine atoms (C2 or C6), leading to a specific regioisomeric heterocyclic product. Controlling the conditions of the initial SNAr step is therefore crucial for directing the outcome of the subsequent cyclization. Studies on other di- and tri-substituted systems have shown that solvent, temperature, and the nature of the nucleophile can significantly influence which position reacts. researchgate.netwuxiapptec.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds. The significant difference in reactivity between aryl bromides and aryl chlorides under palladium catalysis is a key feature that can be exploited for the selective derivatization of this compound.

The general order of reactivity for aryl halides in common palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira is I > Br > OTf >> Cl. wikipedia.orglibretexts.org This reactivity difference allows for the selective functionalization of the C-Br bond at the C4 position while leaving the C-Cl bonds at the C2 and C6 positions intact.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron species with an organohalide. libretexts.orgwikipedia.org this compound can be selectively coupled with various aryl- or vinylboronic acids at the C4 position. By choosing appropriate catalytic systems (e.g., a palladium catalyst with a suitable phosphine ligand) and reaction conditions, the C-Br bond undergoes oxidative addition to the palladium center much more readily than the stronger C-Cl bonds. This provides a direct route to 4-aryl- or 4-vinyl-2,6-dichlorobenzonitriles.

| Reaction | Coupling Partners | Catalyst/Base | Expected Product |

| Suzuki-Miyaura | This compound + Ar-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | 4-Aryl-2,6-dichlorobenzonitrile |

Sonogashira Coupling: Similarly, the Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl halide, can be performed regioselectively on this compound. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The greater reactivity of the C-Br bond ensures that the coupling occurs exclusively at the C4 position, yielding 4-alkynyl-2,6-dichlorobenzonitriles. These products can serve as versatile intermediates for further synthetic elaborations.

| Reaction | Coupling Partners | Catalyst/Base | Expected Product |

| Sonogashira | This compound + H-C≡C-R | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-Alkynyl-2,6-dichlorobenzonitrile |

The products of these selective cross-coupling reactions retain the ortho chlorine atoms, which can be targeted in subsequent reactions, such as SNAr substitutions or further cross-coupling reactions under more forcing conditions, allowing for a stepwise and controlled synthesis of complex, polysubstituted aromatic compounds.

Diversification through Functional Group Interconversions

The strategic location of the bromo, chloro, and cyano functionalities on the benzonitrile ring of this compound offers a versatile platform for a variety of functional group interconversions. These transformations are pivotal in the synthesis of a diverse array of derivatives, enabling the introduction of new chemical moieties and the construction of more complex molecular architectures. The inherent reactivity differences among the functional groups, particularly the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bonds in certain cross-coupling reactions, allow for selective and controlled modifications.

Key functional group interconversions involving this compound include palladium-catalyzed cross-coupling reactions, transformations of the nitrile group, and nucleophilic aromatic substitutions. These methodologies provide access to a wide range of substituted benzonitriles and their downstream products, which are valuable intermediates in medicinal chemistry and materials science.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the carbon-bromine bond is typically more susceptible to oxidative addition to a palladium(0) complex than the more robust carbon-chlorine bonds. This differential reactivity allows for regioselective functionalization at the C-4 position.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This methodology is widely employed for the synthesis of biaryl compounds.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 2,6-Dichloro-4-phenylbenzonitrile | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2,6-Dichloro-4-(4-methoxyphenyl)benzonitrile | 92 |

| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 2,6-Dichloro-4-(thiophen-3-yl)benzonitrile | 78 |

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of a base. It is a highly efficient method for the synthesis of aryl alkynes.

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound. It is a versatile method that tolerates a wide range of functional groups.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base. This is a key method for the synthesis of arylamines.

The cyano group of this compound can be transformed into other important functional groups, such as a carboxylic acid or a primary amine.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. For instance, heating this compound in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide will yield 4-bromo-2,6-dichlorobenzoic acid.

Reduction to Primary Amine: The nitrile group can be reduced to a primary amine, (4-bromo-2,6-dichlorophenyl)methanamine, using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Table 2: Reduction of this compound

| Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| LiAlH₄ | Tetrahydrofuran | 25 | (4-Bromo-2,6-dichlorophenyl)methanamine | 88 |

| H₂ (50 psi), Raney Ni | Methanol | 50 | (4-Bromo-2,6-dichlorophenyl)methanamine | 95 |

Nucleophilic Aromatic Substitution

While the benzene (B151609) ring of this compound is electron-deficient due to the presence of three electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) reactions are less common compared to palladium-catalyzed couplings. The chlorine atoms, being ortho to the strong electron-withdrawing nitrile group, are more activated towards nucleophilic attack than the bromine atom. However, forcing conditions are often required.

Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. For example, the reaction of this compound with an alcohol in the presence of a copper catalyst and a base can lead to the formation of an ether, although regioselectivity can be an issue.

Advanced Spectroscopic and Crystallographic Investigations

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Studies on 4-Bromo-2,6-dichlorobenzonitrile have provided high-resolution data on its molecular structure and the interactions governing its crystal lattice.

Determination of Molecular Geometry and Conformational Analysis

X-ray diffraction analysis of this compound has determined its molecular structure with precision. The analysis confirms the expected covalent bond lengths and angles are within normal ranges. iucr.org The core of the molecule consists of a benzene (B151609) ring, which is planar within the limits of experimental error. However, the molecule as a whole exhibits a slight deviation from complete planarity. iucr.org

The substituent atoms—bromine, chlorine, and the nitrile group—are displaced slightly from the mean plane of the carbon ring. On one side of the ring, the bromine atom at position 4 is out of the plane by 0.071 (4) Å, the chlorine atom at position 2 by 0.042 (4) Å, and the chlorine atom at position 6 by 0.075 (4) Å. iucr.org On the opposite side, the carbon and nitrogen atoms of the nitrile group are displaced by 0.036 (5) Å and 0.068 (5) Å, respectively. iucr.org This slight puckering is a key conformational feature of the molecule in the solid state.

| Atom | Displacement (Å) |

|---|---|

| Br4 | 0.071 (4) |

| Cl2 | 0.042 (4) |

| Cl6 | 0.075 (4) |

| C7 (Nitrile Carbon) | -0.036 (5) |

| N1 (Nitrile Nitrogen) | -0.068 (5) |

Elucidation of Crystal Packing Motifs and Intermolecular Interactions

The crystal packing of this compound is distinguished by specific and significant intermolecular interactions that dictate the supramolecular architecture. The most prominent feature is a short contact between the nitrogen atom of the nitrile group and the bromine atom of an adjacent molecule. iucr.org This N···Br interaction distance is 3.102 (5) Å, which can be interpreted as a Lewis base (cyano group) to Lewis acid (bromine atom) interaction, a type of halogen bond. iucr.org The geometry of this interaction is nearly linear, with an N···Br—C angle of 173.2 (4)°. iucr.org

In addition to the primary N···Br halogen bond, the crystal structure is stabilized by other contacts. C—Cl···Cl—C interactions are observed, forming zigzag chains of molecules that extend parallel to the a-axis of the unit cell. iucr.org These interactions effectively organize the molecules into two-dimensional layers parallel to the (001) plane. The aforementioned N···Br interactions then serve to link these adjacent layers, building the final three-dimensional crystal structure. iucr.org

| Interaction Type | Atoms Involved | Distance (Å) | Geometric Detail |

|---|---|---|---|

| Halogen Bond | N···Br | 3.102 (5) | N···Br—C angle: 173.2 (4)° |

| Halogen Contact | Cl···Cl | 3.519 | Forms zigzag chains |

| Hydrogen Bond (idealized) | N···H | 2.625 | Contributes to packing |

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and vibrational modes of a molecule, serving as a molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. This technique is highly effective for identifying the characteristic functional groups present in this compound. The nitrile (C≡N) group, for instance, exhibits a strong and sharp absorption band typically in the 2220–2240 cm⁻¹ region. core.ac.uk Aromatic C—H stretching vibrations are expected in the 3000–3100 cm⁻¹ range. core.ac.uk Vibrations involving the carbon-halogen bonds occur at lower frequencies; C—Cl stretching bands are typically found between 800 and 600 cm⁻¹, while the heavier C—Br bond stretch appears at an even lower wavenumber, generally between 600 and 500 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Characteristic Intensity |

|---|---|---|

| Aromatic C—H Stretch | 3100 - 3000 | Variable |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Variable |

| C—Cl Stretch | 800 - 600 | Strong |

| C—Br Stretch | 600 - 500 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrational Analysis

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations of non-polar bonds and symmetric functional groups. For this compound, the C≡N stretch would also be expected to produce a strong signal in the FT-Raman spectrum. The symmetric "breathing" modes of the substituted benzene ring are characteristically strong in Raman spectra. Furthermore, the C—Br and C—Cl stretching vibrations are readily observable and provide structural information. orientjchem.org The analysis of both FTIR and FT-Raman spectra allows for a more complete assignment of the molecule's fundamental vibrational modes. nih.gov

Comparative Analysis of Experimental and Predicted Vibrational Spectra

To achieve a definitive assignment of the observed vibrational bands in the experimental FTIR and FT-Raman spectra, a comparative analysis with theoretically predicted spectra is standard practice. nih.gov Quantum chemical calculations, most commonly using Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), are employed to compute the harmonic vibrational frequencies of the molecule. core.ac.uknih.gov

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, the theoretical wavenumbers are typically scaled using a specific scaling factor to improve the correlation with experimental data. core.ac.uknih.gov This comparison allows for a reliable assignment of each experimental band to a specific molecular motion, aided by the calculation of Potential Energy Distributions (PEDs). nih.gov This rigorous approach validates the interpretation of the spectroscopic data and provides a deeper understanding of the molecule's vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information about its aromatic framework and substituent arrangement.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The aromatic region would feature a single peak, a singlet, corresponding to the two equivalent protons at positions 3 and 5 of the benzene ring. The electronegativity of the two chlorine atoms at positions 2 and 6, and the bromine atom at position 4, would deshield these protons, causing their resonance to appear at a downfield chemical shift, likely in the range of δ 7.2–8.1 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide insights into the carbon skeleton. Due to symmetry, four distinct signals are anticipated for the seven carbon atoms:

C3 and C5: These two equivalent carbons, bonded to hydrogen, would appear as a single peak.

C2 and C6: The two equivalent carbons bearing chlorine atoms would produce another signal.

C4: The carbon atom attached to the bromine atom would have a characteristic chemical shift. The "heavy atom effect" of bromine can sometimes lead to a more upfield (lower ppm) shift than what would be predicted based on electronegativity alone stackexchange.com.

C1: The carbon atom bonded to the nitrile group (ipso-carbon) would also have a distinct resonance.

CN (Nitrile Carbon): The carbon of the nitrile group typically resonates in a specific downfield region of the spectrum, often around δ 118 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 / H5 | 7.5 - 7.8 (singlet) | 130 - 135 |

| C1 | - | 115 - 125 |

| C2 / C6 | - | 135 - 140 |

| C4 | - | 120 - 128 |

| CN | - | 117 - 120 |

Note: The above values are predictions based on general principles and data for similar compounds and are not from direct experimental measurement for this compound.

To unequivocally confirm the structure of this compound, two-dimensional (2D) NMR techniques would be invaluable. harvard.edulibretexts.orgwikipedia.orgnih.govcam.ac.uk

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. wikipedia.org In this case, it would show a clear correlation between the singlet in the ¹H spectrum and the signal corresponding to C3 and C5 in the ¹³C spectrum, confirming the H-C connectivity.

Correlation Spectroscopy (COSY): While less informative for this specific molecule due to the presence of only one type of proton environment, a COSY experiment would confirm the absence of proton-proton coupling, consistent with the isolated nature of the H3 and H5 protons. wikipedia.org

Mass Spectrometry for Molecular Structure Elucidation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. wikipedia.org

The mass spectrum of this compound would exhibit a characteristic molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). docbrown.infoucalgary.cacsbsju.eduresearchgate.netlibretexts.org This would result in a complex pattern of peaks for the molecular ion [M]⁺• and its isotopic variants [M+2]⁺•, [M+4]⁺•, and [M+6]⁺•. The relative intensities of these peaks can be predicted based on the statistical combination of the isotopes.

Upon electron ionization, the molecular ion would undergo fragmentation. Plausible fragmentation pathways for this compound include:

Loss of a Halogen Atom: The initial fragmentation could involve the loss of a bromine or chlorine radical. The loss of a bromine atom ([M-Br]⁺) would be a significant pathway. csbsju.edu

Loss of HCN: A common fragmentation pathway for benzonitriles is the elimination of a neutral hydrogen cyanide (HCN) molecule, leading to the formation of a benzyne radical cation. nih.gov

Sequential Loss of Halogens: Following the initial loss of one halogen, further fragmentation could involve the loss of the remaining halogen atoms.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (relative to the lightest isotopes) | Proposed Fragment | Formation Pathway |

| 249/251/253/255 | [C₇H₂BrCl₂N]⁺• | Molecular Ion |

| 170/172/174 | [C₇H₂Cl₂N]⁺ | Loss of Br• |

| 214/216/218 | [C₇H₂BrClN]⁺ | Loss of Cl• |

| 122/124 | [C₆H₂BrCl]⁺• | Loss of HCN |

Note: The m/z values represent the ions formed with the most abundant isotopes (⁷⁹Br and ³⁵Cl) and their isotopic variants.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of molecular systems at a manageable computational cost. DFT calculations are instrumental in characterizing the fundamental electronic properties of this compound.

A critical component of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For similar aromatic compounds, this gap is a key determinant of their electronic behavior. goums.ac.irresearchgate.netresearchgate.net

DFT calculations are highly effective in predicting various spectroscopic parameters. For instance, the vibrational frequencies of this compound can be calculated, which correspond to the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to the observed spectral bands. orientjchem.orgresearchgate.netproquest.com

The table below illustrates a conceptual prediction of the key vibrational frequencies for this compound based on DFT calculations for analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| C≡N stretch | 2240-2220 | A strong, characteristic band for the nitrile group. Its position can be influenced by substituents. orientjchem.orgresearchgate.net |

| C-Cl stretch | 850-550 | Stretching vibrations of the carbon-chlorine bonds. |

| C-Br stretch | 680-515 | Stretching vibration of the carbon-bromine bond. |

| Aromatic C-H stretch | 3100-3000 | Stretching vibrations of the C-H bonds on the aromatic ring. orientjchem.org |

| Aromatic C=C stretch | 1600-1400 | In-plane stretching vibrations of the benzene ring. |

| Aromatic C-H in-plane bend | 1300-1000 | Bending vibrations of the C-H bonds within the plane of the aromatic ring. orientjchem.org |

| Aromatic C-H out-of-plane bend | 900-675 | Bending vibrations of the C-H bonds out of the plane of the aromatic ring. orientjchem.org |

Note: These are representative frequency ranges and the actual values for this compound would require specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and their response to time-dependent electromagnetic fields, such as light. It is a primary tool for modeling electronic absorption spectra. rsc.orgnih.gov

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound by determining the energies of its electronic transitions. These transitions involve the promotion of an electron from an occupied molecular orbital (like the HOMO) to an unoccupied one (like the LUMO). The calculated transition energies correspond to the absorption maxima (λmax) in the UV-Vis spectrum. nih.gov The oscillator strength of each transition is also calculated, which relates to the intensity of the corresponding spectral band.

The electronic transitions of a molecule can be significantly influenced by its environment, particularly by the solvent in which it is dissolved. Polarizable Continuum Models (PCMs) are commonly used in conjunction with TD-DFT to account for these solvation effects. researchgate.netrsc.orgchemrxiv.org The PCM method models the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. This interaction alters the energies of the molecule's ground and excited states, leading to shifts in the calculated absorption maxima. rsc.orgnih.gov Generally, polar solvents can lead to either a red shift (to longer wavelengths) or a blue shift (to shorter wavelengths) of the absorption bands, depending on the nature of the electronic transition and the change in the molecule's dipole moment upon excitation. nih.gov

The following table provides a conceptual illustration of how the primary absorption maximum (λmax) of this compound, as predicted by TD-DFT, might shift in different solvents.

| Solvent | Dielectric Constant (ε) | Predicted λmax Shift (Conceptual) | Rationale |

| Gas Phase | 1 | Baseline | Represents the intrinsic electronic transition energy of the isolated molecule. nih.gov |

| n-Hexane | 1.88 | Minor Red Shift | A nonpolar solvent with a low dielectric constant, expected to have a minimal effect on the electronic transitions compared to the gas phase. |

| Dichloromethane (B109758) | 8.93 | Moderate Red Shift | A solvent of intermediate polarity that can stabilize the excited state to a greater extent than nonpolar solvents, leading to a shift to longer wavelengths. nih.gov |

| Acetonitrile (B52724) | 37.5 | Significant Red Shift | A polar aprotic solvent that can strongly interact with and stabilize a more polar excited state, causing a pronounced red shift in the absorption spectrum. nih.gov |

| Water | 80.1 | Pronounced Red Shift | A highly polar protic solvent that would be expected to cause a significant shift in the UV-Vis spectrum due to strong solute-solvent interactions. |

Note: The direction and magnitude of the shift are conceptual and depend on the specific electronic transition and the change in the molecule's electronic properties upon excitation.

Analysis of Molecular Reactivity and Interactivity

DFT calculations also provide a suite of descriptors that are useful for analyzing the molecular reactivity and interactivity of this compound. These descriptors help in identifying the most reactive sites within the molecule and predicting its behavior in chemical reactions. researchgate.netnih.govscirp.org

One of the most insightful tools for this purpose is the Molecular Electrostatic Potential (MEP) map. The MEP is a visualization of the electrostatic potential on the electron density surface of the molecule. It uses a color scale to indicate regions of negative and positive electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. orientjchem.orgscirp.org For this compound, the electronegative nitrogen atom of the nitrile group and the halogen atoms would be expected to be regions of negative potential, while the hydrogen atoms on the aromatic ring would likely be regions of positive potential.

Other quantum chemical descriptors derived from DFT calculations, such as global hardness, softness, and the electrophilicity index, provide further quantitative measures of a molecule's reactivity. goums.ac.irresearchgate.net Hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. Softness is the reciprocal of hardness. The electrophilicity index quantifies the ability of a molecule to accept electrons. These parameters are valuable for comparing the reactivity of different molecules and for understanding their reaction mechanisms.

Computational Chemis

Future Research Directions and Translational Applications

Development of Next-Generation Synthetic Methodologies for Halogenated Benzonitriles

The synthesis of polyhalogenated benzonitriles, including 4-Bromo-2,6-dichlorobenzonitrile, is poised for significant advancements through the adoption of modern synthetic strategies. Traditional methods, while effective, often involve harsh conditions and the use of hazardous reagents. Future research will likely focus on developing more efficient, selective, and sustainable synthetic routes.

Catalytic Systems and Cross-Coupling Reactions: The differential reactivity of the halogen atoms on the aromatic ring of similar compounds, such as 4-bromo-2-chlorobenzonitrile, is a key area of exploration. The bromine atom is typically more susceptible to palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating new carbon-carbon bonds nbinno.com. This allows for the sequential and regioselective introduction of different functional groups. Future work will likely focus on developing novel catalyst systems with higher turnover numbers and broader substrate scope, specifically for polyhalogenated benzonitriles.

Flow Chemistry and Microreactor Technology: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation rsc.orgrsc.orgewadirect.com. For halogenation reactions, which are often highly exothermic, flow reactors provide superior temperature control, minimizing the formation of byproducts rsc.org. The development of cyanide-free flow processes for nitrile synthesis further enhances the safety and sustainability of producing these valuable intermediates rsc.org.

Biocatalysis: The use of enzymes in chemical synthesis is a cornerstone of green chemistry. Engineered aldoxime dehydratases have shown promise for the scalable and sustainable synthesis of aromatic nitriles under mild conditions, offering an alternative to energy-intensive industrial processes like ammoxidation nih.gov. Research into enzymes that can tolerate and selectively functionalize polyhalogenated substrates could revolutionize the synthesis of compounds like this compound.

| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Advanced Catalysis | High selectivity in cross-coupling reactions, enabling sequential functionalization. | Development of robust catalysts for polyhalogenated substrates. |

| Flow Chemistry | Improved safety for hazardous reactions, enhanced process control, and scalability. | Optimization of reaction conditions in microreactors for halogenation and cyanation. |

| Biocatalysis | Environmentally benign reaction conditions, high specificity, and reduced waste. | Engineering enzymes for the synthesis and modification of polyhalogenated aromatics. |

Exploration of Novel Functional Materials Derived from this compound

The unique electronic and structural properties imparted by the halogen and nitrile substituents make this compound a promising building block for a new generation of functional materials.

Liquid Crystals: Halogenated benzonitriles are known intermediates in the synthesis of liquid crystal materials chemicalbook.com. The polarity and rigidity of the benzonitrile (B105546) core, modified by the halogen atoms, can influence the dielectric anisotropy and other key properties of liquid crystalline compounds. Research in this area would involve incorporating the this compound moiety into larger molecular architectures to create novel liquid crystals with tailored properties for advanced display technologies.

Organic Electronics: Related compounds, such as 4-bromo-2-fluorobenzonitrile, are used in the synthesis of intermediates for Organic Light-Emitting Diodes (OLEDs) nbinno.com. The ability to participate in cross-coupling reactions allows for the construction of complex conjugated systems essential for the performance of organic electronic devices nbinno.com. Future studies could explore the use of this compound in creating novel organic semiconductors and other materials for applications in transistors, sensors, and photovoltaics.

Porous Materials: The nitrile group can act as a ligand for the construction of metal-organic frameworks (MOFs) and other porous coordination polymers. The halogen atoms can further be used to tune the properties of the resulting materials, such as their porosity, stability, and catalytic activity.

| Material Class | Potential Role of this compound | Research Direction |

| Liquid Crystals | Precursor to mesogenic molecules with specific dielectric properties. | Synthesis and characterization of novel liquid crystalline compounds. |

| Organic Electronics | Building block for conjugated polymers and small molecules for OLEDs and organic transistors. | Exploration of its use in synthesizing materials with tailored electronic properties. |

| Porous Materials | Ligand for the synthesis of functional Metal-Organic Frameworks (MOFs). | Design and synthesis of MOFs with applications in gas storage, separation, and catalysis. |

Integration with Sustainable Chemistry Principles and Process Intensification

Future research will undoubtedly emphasize the integration of green chemistry principles into the entire lifecycle of this compound, from its synthesis to its application.

Atom Economy: A key principle of green chemistry is maximizing the incorporation of reactant atoms into the final product, a concept known as atom economy acs.orgresearchgate.net. Synthetic routes with high atom economy, such as addition and rearrangement reactions, are preferable to substitution and elimination reactions that generate stoichiometric byproducts acs.org. The development of catalytic cycles that minimize waste is a crucial research goal.

Green Solvents: The chemical industry is actively seeking to replace hazardous organic solvents with greener alternatives researchgate.netwhiterose.ac.ukiaph.inacs.org. Research into the use of water, supercritical fluids, ionic liquids, or deep eutectic solvents for the synthesis and modification of halogenated benzonitriles can significantly reduce the environmental impact of these processes researchgate.netiaph.in.

Process Intensification: This approach aims to develop smaller, more efficient, and safer chemical production processes aiche.orgmdpi.commdpi.comcetjournal.itnih.gov. For the production of specialty chemicals like this compound, process intensification could involve the use of continuous flow reactors, reactive distillation, or membrane reactors to combine reaction and separation steps, thereby reducing capital and operating costs mdpi.comcetjournal.it.

| Sustainability Principle | Application to this compound | Future Research Focus |

| Atom Economy | Designing synthetic pathways that minimize byproduct formation. | Development of catalytic reactions with high atom efficiency. |

| Green Solvents | Replacing traditional volatile organic solvents with environmentally benign alternatives. | Investigating reaction kinetics and solubility in green solvent systems. |

| Process Intensification | Transitioning from batch to continuous manufacturing for improved safety and efficiency. | Design of intensified reactor systems for the synthesis of halogenated aromatics. |

Emerging Roles in Interdisciplinary Scientific Endeavors

The versatility of this compound suggests its potential application in a wide range of interdisciplinary fields, bridging chemistry with biology, medicine, and agriculture.

Medicinal Chemistry: Halogenated aromatic compounds are prevalent in pharmaceuticals. The specific substitution pattern of this compound could be leveraged to design novel drug candidates. For instance, related benzonitriles are used as intermediates in the synthesis of treatments for various diseases nbinno.com. Future research could involve using this compound as a scaffold to develop new therapeutic agents.

Agrochemicals: Benzonitrile-based herbicides have been used in agriculture, although their environmental persistence is a concern nih.gov. The unique substitution pattern of this compound could be explored for the development of new, more effective, and potentially more biodegradable pesticides and herbicides nbinno.comnbinno.com. The detoxification of related organophosphorus pesticides can lead to metabolites like 4-bromo-2-chlorophenol, highlighting the importance of understanding the metabolic fate of such halogenated compounds nih.gov.

Chemical Biology: The nitrile group can be used as a handle for bioconjugation or as an infrared probe to study biological systems. The polyhalogenated aromatic core could serve as a platform for developing chemical probes to investigate biological processes.

常见问题

Q. What are the recommended synthetic routes for preparing 4-Bromo-2,6-dichlorobenzonitrile with high purity?

The compound can be synthesized via halogenation or cyanation of pre-functionalized aromatic intermediates. For example:

- Bromination of 2,6-dichlorobenzonitrile using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) under controlled conditions .

- Cyanation of 1-bromo-2,6-dichlorobenzene via Rosenmund-von Braun reaction with CuCN in DMF at elevated temperatures .

Critical considerations : Use inert atmospheres (N₂/Ar) to prevent side reactions. Purity (>95%) is confirmed via HPLC or GC-MS .

Q. How should researchers characterize this compound to confirm its identity and purity?

Q. What storage conditions are optimal for maintaining stability?

Store at 0–6°C in airtight, amber glass vials under inert gas (Ar) to prevent hydrolysis of the nitrile group or halogen displacement. Desiccants (silica gel) are recommended .

Advanced Research Questions

Q. How do steric and electronic effects of the substituents influence reactivity in cross-coupling reactions?

The 2,6-dichloro groups create steric hindrance, directing coupling reactions (e.g., Suzuki-Miyaura) to the 4-bromo position. The electron-withdrawing nitrile group activates the aromatic ring for nucleophilic substitution but may deactivate metal-catalyzed couplings. Computational studies (DFT) suggest that the LUMO is localized at the bromine site, favoring oxidative addition with Pd(0) catalysts .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or IR data may arise from solvent effects or impurities. For example:

Q. What experimental strategies mitigate competing side reactions during functionalization?

- Protection/deprotection : Temporarily protect the nitrile group as a thiocyanate to prevent nucleophilic attack during substitution .

- Catalyst optimization : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance selectivity in cross-coupling .

- Kinetic control : Lower reaction temperatures (0–25°C) to suppress elimination or over-halogenation .

Methodological Challenges

Q. How to design a scalable synthesis protocol while maintaining yield and purity?

Q. What computational tools are effective for predicting reaction pathways?

- DFT calculations : Gaussian 09 with B3LYP/6-31G* basis set models transition states for substitution reactions .

- Molecular docking : Predict interactions in biological studies (e.g., enzyme inhibition) using AutoDock Vina .

Data Interpretation and Validation

Q. How to validate the compound’s role in a reaction mechanism?

Q. What statistical methods are suitable for analyzing conflicting biological activity data?

- Multivariate analysis (PCA) : Identify outliers in cytotoxicity assays caused by impurity variations .

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .

Safety and Handling

Q. What are the key hazards associated with this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。